molecular formula C7H14ClN B2492900 3-Cyclopropyl-3-methylazetidine;hydrochloride CAS No. 2375274-39-6

3-Cyclopropyl-3-methylazetidine;hydrochloride

Cat. No. B2492900
CAS RN: 2375274-39-6
M. Wt: 147.65
InChI Key: XIGOIYFDAFMGQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including 3-Cyclopropyl-3-methylazetidine hydrochloride, often involves cycloaddition reactions or rearrangements. For instance, the TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides can lead to the synthesis of highly functionalized azetidines, demonstrating the versatility of cyclopropane derivatives in constructing azetidine frameworks (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of azetidine derivatives, including 3-Cyclopropyl-3-methylazetidine, is characterized by their strained four-membered ring, which impacts their chemical reactivity and physical properties. X-ray diffraction studies can provide detailed insights into their crystalline structure, as seen in related compounds where the cyclopropyl group introduces steric and electronic effects (Thimmegowda et al., 2008).

Chemical Reactions and Properties

Azetidines can participate in various chemical reactions due to their nucleophilic nitrogen atom and the reactivity of their strained ring. For example, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene, similar in structure to 3-Cyclopropyl-3-methylazetidine, shows the formation of unusual meso-ionic products and diazetidine through rearrangement, highlighting the unique reactivity of cyclopropyl-containing compounds (Kim & O’Shea, 2004).

Scientific Research Applications

Novel Oxidation Processes

  • Oxidative Rearrangement: A study highlighted the transformation of 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones to 3-methyl-5-aryloxazole-2-thiones using HCl in DMSO, suggesting potential uses in synthetic chemistry (Creary & Losch, 2008).

Pharmaceutical Research

  • Anti-Amnesic Effects: Research on JO 1784, a compound structurally related to 3-Cyclopropyl-3-methylazetidine, revealed its potential anti-amnesic effects in rat models, indicating its relevance in neurological studies (Earley et al., 1991).

Chemical Synthesis and Modifications

  • Formation of Meso-Ionic Compounds: An investigation demonstrated the formation of a meso-ionic compound from the reaction of N-methyl-1,2,4-triazoline-3,5-dione and tetracyclopropylethylene, emphasizing the steric properties of cyclopropyl groups (Kim & O’Shea, 2004).
  • Glycosidase Inhibition: A study on the synthesis of polyhydroxylated azetidine iminosugars from d-glucose, which includes 3-hydroxy-N-methylazetidine-2-carboxylic acid, showed significant inhibitory activity against amyloglucosidase, highlighting its potential in enzyme inhibition (Lawande et al., 2015).

Potential in Antidepressant Development

  • Nicotinic Acetylcholine Receptor Partial Agonists: Research identifying a 3-pyridyl ether scaffold with a cyclopropane-containing side chain as an antidepressant acting as a partial agonist at α4β2-nicotinic acetylcholine receptors underscores the potential of cyclopropyl-containing compounds in psychiatric medication (Zhang et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-cyclopropyl-3-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOIYFDAFMGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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